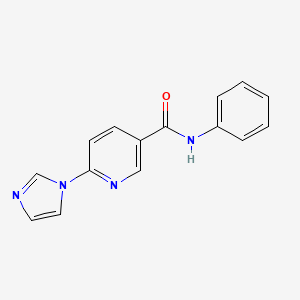
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and is known to exhibit biological activity against certain targets.
Wirkmechanismus
The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. By inhibiting these enzymes, this compound may be able to modulate various cellular signaling pathways and have an effect on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, preclinical studies have suggested that this compound may have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have an effect on various cellular processes, including cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide in lab experiments is its potential as a tool compound for investigating cellular signaling pathways. Its ability to inhibit protein kinases and phosphodiesterases makes it a useful tool for studying these enzymes and their role in cellular processes. However, one limitation of using this compound is its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in treating inflammatory diseases and to investigate its mechanism of action. Another area of interest is its potential as an anti-cancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, more research is needed to investigate its potential as a neuroprotective agent and to determine its safety and toxicity profile.
Synthesemethoden
The synthesis of 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal and pyridine. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit biological activity against certain targets, including protein kinases and phosphodiesterases. It has also been investigated as a potential anti-inflammatory agent and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-4-3-5-15(10-12)21-13(2)16(11-19-21)17(22)20-14-6-8-18-9-7-14/h3-11H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLWZMQEOUFSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)




![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

